D-mannitol is the D-enantiomer of mannitol. It has a role as an osmotic diuretic, a sweetening agent, an antiglaucoma drug, a metabolite, an allergen, a hapten, a food bulking agent, a food anticaking agent, a food humectant, a food stabiliser, a food thickening agent, an Escherichia coli metabolite and a member of compatible osmolytes.
Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. Mannitol may also be used for the promotion of diuresis before irreversible renal failure becomes established; the promotion of urinary excretion of toxic substances; as an Antiglaucoma agent; and as a renal function diagnostic aid. On October 30, 2020, mannitol was approved by the FDA as add-on maintenance therapy for the control of pulmonary symptoms associated with cystic fibrosis in adult patients and is currently marketed for this indication under the name BRONCHITOL® by Chiesi USA Inc.
Mannitol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Mannitol is an Osmotic Diuretic. The mechanism of action of mannitol is as an Osmotic Activity. The physiologic effect of mannitol is by means of Increased Diuresis.
Mannitol is a natural product found in Pisolithus tinctorius, Talaromyces verruculosus, and other organisms with data available.
Mannitol is a naturally occurring alcohol found in fruits and vegetables and used as an osmotic diuretic. Mannitol is freely filtered by the glomerulus and poorly reabsorbed from the renal tubule, thereby causing an increase in osmolarity of the glomerular filtrate. An increase in osmolarity limits tubular reabsorption of water and inhibits the renal tubular reabsorption of sodium, chloride, and other solutes, thereby promoting diuresis. In addition, mannitol elevates blood plasma osmolarity, resulting in enhanced flow of water from tissues into interstitial fluid and plasma.
D-mannitol is a metabolite found in or produced by Saccharomyces cerevisiae.
A diuretic and renal diagnostic aid related to sorbitol. It has little significant energy value as it is largely eliminated from the body before any metabolism can take place. It can be used to treat oliguria associated with kidney failure or other manifestations of inadequate renal function and has been used for determination of glomerular filtration rate. Mannitol is also commonly used as a research tool in cell biological studies, usually to control osmolarity.
See also: Mannitol; sorbitol (component of).
Mannitol
CAS No.: 69-65-8
Cat. No.: VC20772521
Molecular Formula: C6H14O6
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69-65-8 |
---|---|
Molecular Formula | C6H14O6 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol |
Standard InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Standard InChI Key | FBPFZTCFMRRESA-KVTDHHQDSA-N |
Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES | C(C(C(C(C(CO)O)O)O)O)O |
Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |
Appearance | Powder |
Boiling Point | 563 °F at 3.5 mmHg (NTP, 1992) 290-295 °C at 3.50E+00 mm Hg 290-295 °C @ 3.5 mm Hg 290.00 to 295.00 °C. @ 760.00 mm Hg |
Colorform | Orthorhombic needles from alc WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES |
Flash Point | greater than 300 °F (NTP, 1992) |
Melting Point | 331 to 334 °F (NTP, 1992) 166-168 °C 166 °C |
Medical Applications
Ophthalmological Applications
Mannitol plays a crucial role in ophthalmology, particularly in the management of acute glaucoma. When administered intravenously, mannitol elevates blood plasma osmolarity, which enhances the flow of water from the eye into the plasma, consequently reducing intraocular pressure . This reduction in pressure is often rapid and significant, making mannitol a valuable intervention in emergency scenarios involving dangerously elevated intraocular pressure.
In veterinary medicine, mannitol holds the distinction of being the first-line drug of choice for treating acute glaucoma. It is typically administered as a 20% solution intravenously, with its effectiveness contingent upon an intact blood-ocular barrier . The mechanism of action in this context involves dehydration of the vitreous humor, which results in a meaningful reduction in intraocular pressure and can prevent permanent vision loss if administered promptly.
The ophthalmological applications of mannitol exemplify its versatility as an osmotic agent capable of creating favorable pressure gradients across specific biological barriers. Its effectiveness in reducing intraocular pressure has solidified its position in emergency ophthalmological protocols, particularly in situations where rapid intervention is necessary to preserve vision and ocular function.
Other Medical Uses
Mannitol's versatility extends to several other medical applications beyond its primary uses in neurology, nephrology, ophthalmology, and pulmonary medicine. As an osmotic laxative in oral doses exceeding 20 grams, mannitol can facilitate bowel movements and is occasionally marketed as a laxative for children . This application leverages mannitol's osmotic properties within the gastrointestinal tract to draw water into the intestinal lumen, increasing stool volume and promoting elimination.
In cardiovascular procedures, particularly during cardiopulmonary bypass, mannitol is commonly included in the circuit prime of heart-lung machines. This application serves to preserve renal function during periods of low blood flow and pressure while the patient is on bypass . The protective mechanism involves preventing the swelling of endothelial cells in the kidney, which might otherwise reduce blood flow to this area and result in cellular damage.
An interesting specialized application involves using mannitol to temporarily encapsulate sharp objects, such as a helix on a pacemaker lead, as they traverse the venous system. Since mannitol dissolves readily in blood, the sharp point becomes exposed only at its intended destination, minimizing the risk of vascular damage during device placement . This innovative use highlights mannitol's unique physical properties and their creative application in addressing specific clinical challenges.
Mechanism of Action
Osmotic Effects
The primary mechanism of action of mannitol is based on its osmotic properties. As a metabolically inert substance that remains largely confined to the extracellular space, mannitol creates an osmotic gradient that facilitates the movement of water across biological membranes . When administered intravenously, it increases plasma osmolality, which draws water from tissues into the bloodstream, subsequently promoting diuresis and reducing tissue fluid content .
In the context of elevated intracranial pressure, mannitol generates an osmotic pressure difference across the blood-brain barrier (BBB), driving water movement from the brain parenchyma into the cerebral vasculature . This mechanism is particularly effective when the BBB remains intact, as disruptions in this barrier can allow mannitol to penetrate brain tissue, potentially diminishing its effectiveness or even exacerbating edema in certain scenarios . The osmotic reflection coefficient of mannitol (approximately 0.9) indicates its high efficiency in establishing osmotic gradients across biological barriers, explaining its potent effect on reducing brain water content .
Within the kidney, mannitol exerts its diuretic effect by being freely filtered at the glomerulus while experiencing minimal reabsorption in the renal tubules. This results in increased osmolality of the tubular fluid, which inhibits water reabsorption and promotes diuresis . Additionally, mannitol inhibits the reabsorption of sodium, chloride, and other solutes, further enhancing its diuretic effect and facilitating the excretion of potential nephrotoxins .
Rheological Effects
Beyond its osmotic properties, mannitol demonstrates important rheological effects that contribute to its therapeutic efficacy, particularly in cerebrovascular applications. By decreasing water content in the brain parenchyma and increasing blood viscosity, mannitol optimizes cerebral blood flow dynamics . This rheological impact is especially pronounced when mannitol is administered as an intermittent bolus rather than a continuous infusion.
The administration of mannitol as a bolus induces autoregulatory vasoconstriction of cerebral arterioles by suddenly increasing cerebral blood flow. This vasoconstriction effectively reduces cerebral blood volume and, consequently, intracranial pressure . This mechanism explains why bolus dosing is generally preferred over continuous infusion for rapidly establishing an osmotic gradient between the brain and plasma, maximizing water transport from the brain parenchyma, and eliciting a cerebral vasoconstriction response .
Research has demonstrated that the rheological effects of mannitol can improve microcirculation by reducing erythrocyte aggregation and increasing erythrocyte deformability. These properties enhance oxygen delivery to tissues and may contribute to mannitol's neuroprotective effects beyond simple osmotic dehydration. The combined osmotic and rheological effects make mannitol particularly effective in managing conditions characterized by compromised tissue perfusion and edema.
Tissue-Specific Mechanisms
Mannitol's mechanisms of action vary somewhat depending on the target tissue and clinical application. In pulmonary applications, particularly for cystic fibrosis, inhaled mannitol creates an osmotic gradient across the airway epithelium that draws water into the airway surface liquid layer . This hydration effect alters the viscoelastic properties of mucus, facilitating mucociliary clearance and improving pulmonary function in affected individuals .
In ophthalmology, mannitol reduces intraocular pressure by elevating blood plasma osmolarity, which enhances the flow of water from the eye into the plasma . This mechanism is effective only when the blood-ocular barrier remains intact, explaining why mannitol's efficacy can vary depending on the underlying pathology and the integrity of ocular barriers .
For nephrological applications, mannitol's protective effects during ischemic events involve preventing cellular swelling and maintaining tubular patency. During procedures such as cardiopulmonary bypass or renal transplantation, mannitol preserves renal function by preventing the swelling of endothelial cells in the kidney, thereby maintaining adequate regional blood flow even during periods of systemic hypoperfusion .
Dosage and Administration
Mannitol dosing varies considerably depending on the clinical indication, patient characteristics, and desired therapeutic effect. For the management of elevated intracranial pressure, typical doses range from 0.25 g/kg to 1.4 g/kg, with considerable debate regarding optimal dosing strategies . Research suggests that even relatively low doses (0.25 g/kg) can effectively reduce intracranial pressure in many patients, though higher doses may be necessary in specific clinical scenarios .
Several studies have investigated the relationship between mannitol dosage and clinical outcomes. In their research, McGraw et al. demonstrated a correlation between mannitol dosage and ICP reduction, with 10g of mannitol decreasing ICP in only 50% of patients compared to over 80% effectiveness when 50g was administered . More compelling evidence comes from three randomized prospective clinical studies conducted by Cruz et al., which found that high-dose administration (1.2-1.4 g/kg) led to improvements in preoperative abnormal pupillary dilation and Glasgow Outcome Scale scores at six months compared to conventional dosing (0.6-0.7 g/kg) in comatose patients with acute subdural hematoma .
Table 2: Mannitol Dosing for Various Clinical Applications
For pulmonary applications in cystic fibrosis, mannitol is typically administered as an inhaled powder at a dose of 400 mg twice daily, with recommendations to use a short-acting bronchodilator 5-15 minutes prior to each dose to optimize delivery and minimize potential bronchospasm . In ophthalmology, particularly for acute glaucoma in veterinary medicine, mannitol is administered as a 20% solution intravenously, with dosing based on body weight and clinical response .
Administration methods for mannitol vary by indication but generally favor bolus dosing over continuous infusion for neurological applications. Evidence suggests that intermittent bolus administration is more effective than continuous infusion for establishing rapid osmotic gradients and eliciting autoregulatory vasoconstriction responses . This approach maximizes mannitol's therapeutic effect while potentially minimizing adverse effects associated with prolonged administration.
Research Findings
Clinical Studies
Research on mannitol has spanned various clinical applications, with significant attention devoted to its role in managing elevated intracranial pressure. A notable study by Marshall et al. demonstrated that even a relatively low dose of mannitol (0.25 g/kg) could effectively reduce intracranial pressure, with comparable results to higher doses of 0.5 g/kg and 1.0 g/kg . This finding suggests potential benefits in minimizing dose-related adverse effects while maintaining therapeutic efficacy in appropriate patient populations.
Contrasting with Marshall's findings, research by McGraw et al. established a more linear relationship between mannitol dosage and ICP reduction. Their investigation revealed that administering 10g of mannitol resulted in decreased ICP in only 50% of patients, whereas over 80% of patients experienced reduced ICP when 50g was administered . This dose-response relationship provides valuable guidance for clinicians when determining appropriate mannitol dosing strategies for individual patients with elevated intracranial pressure.
Three randomized prospective clinical studies conducted by Cruz et al. further explored the relationship between mannitol dosage and clinical outcomes in neurological emergencies. In comatose patients with acute subdural hematoma, high-dose administration (1.2–1.4 g/kg) led to significant improvements in preoperative abnormal pupillary dilation and Glasgow Outcome Scale scores at six months when compared to conventional dosing regimens (0.6–0.7 g/kg) . These findings suggest potential benefits of higher-dose protocols in specific neurosurgical emergencies, though balancing efficacy against the risk of adverse effects remains an important consideration.
Emerging Applications
Recent research has explored potential novel applications for mannitol beyond its established uses. One intriguing area involves mannitol's potential neuroprotective properties in neurodegenerative diseases. Researchers at Tel Aviv University published preclinical data in 2013 evaluating mannitol in four models of Parkinson's disease, demonstrating impressive neuroprotective properties that generated considerable interest in the scientific and patient communities .
This preclinical success prompted the formation of Clinicrowd, a crowd-funded platform allowing Parkinson's patients to share experiences of self-administering mannitol. The accumulation of anecdotal reports eventually provided justification for a formal clinical trial. Researchers at the Hebrew University of Jerusalem conducted a phase 2a, randomized, double-blind, placebo-controlled, dose-escalating study in 2019, recruiting 22 individuals with Parkinson's who received mannitol or placebo for 36 weeks .
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